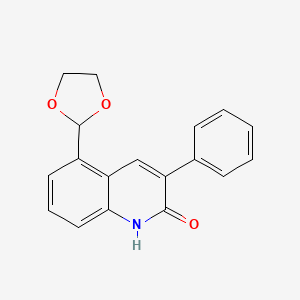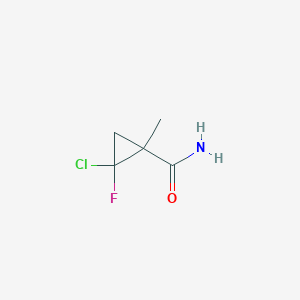![molecular formula C33H40NO11P3 B6301936 Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate CAS No. 2301850-75-7](/img/structure/B6301936.png)
Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate, also known as DEPEM, is an organophosphate compound that is used in scientific research, particularly in the field of biochemistry. It is a versatile compound that has been used in a variety of experiments, and has been found to be effective in many applications. DEPEM is a relatively safe and non-toxic compound, and is relatively easy to synthesize.
Aplicaciones Científicas De Investigación
Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, protein structure and function, and signal transduction. It has also been used in studies of cell metabolism and the regulation of gene expression. This compound has also been used in studies of the structure and function of membrane proteins, and in studies of the structure and function of small molecules.
Mecanismo De Acción
Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, this compound increases the concentration of acetylcholine in the synapse, which leads to an increase in nerve transmission.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are dependent on the concentration of the compound. At low concentrations, this compound has been found to increase the activity of enzymes involved in signal transduction, such as protein kinase C. At higher concentrations, this compound has been found to inhibit the activity of enzymes involved in signal transduction, such as protein kinase C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively safe and non-toxic. It is also relatively stable, and is not easily degraded by light or heat. The main limitation of this compound is that it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
The potential future directions for Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate include its use in studies of drug design and development, as well as its use in studies of the structure and function of proteins and other biological molecules. It could also be used in studies of the regulation of gene expression, and in studies of the structure and function of membrane proteins. Additionally, this compound could be used in studies of the structure and function of small molecules, such as hormones and neurotransmitters.
Métodos De Síntesis
Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate is synthesized in a two-step process. The first step involves the reaction of diethylphosphite and diphenylphosphate in the presence of an acid catalyst. This reaction produces a mixture of diethyl [bis-(O-diphenylphosphate)ethyl]amine and diphenylphosphonate. The second step involves the reaction of the diethyl [bis-(O-diphenylphosphate)ethyl]amine with formaldehyde in the presence of an acid catalyst. This reaction produces this compound.
Propiedades
IUPAC Name |
2-[diethoxyphosphorylmethyl(2-diphenoxyphosphoryloxyethyl)amino]ethyl diphenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40NO11P3/c1-3-38-46(35,39-4-2)29-34(25-27-40-47(36,42-30-17-9-5-10-18-30)43-31-19-11-6-12-20-31)26-28-41-48(37,44-32-21-13-7-14-22-32)45-33-23-15-8-16-24-33/h5-24H,3-4,25-29H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMMULZNSXRLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CCOP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40NO11P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)







![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)